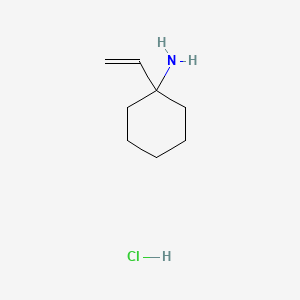
1-Ethenylcyclohexan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenylcyclohexan-1-aminehydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an ethenyl group and an amine group, forming a hydrochloride salt
Vorbereitungsmethoden
The synthesis of 1-Ethenylcyclohexan-1-aminehydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The preparation of the cyclohexane ring with the ethenyl group can be achieved through various organic synthesis techniques, such as alkylation or cyclization reactions.
- The introduction of the amine group can be performed using amination reactions, where an amine is introduced to the cyclohexane ring.
- The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
- Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-Ethenylcyclohexan-1-aminehydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethenyl group or the amine group is oxidized to form different products.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the compound.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
-
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethenylcyclohexan-1-aminehydrochloride has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the development of biochemical assays and probes.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
- Studied for its interactions with biological targets and pathways.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new industrial processes and technologies.
Wirkmechanismus
The mechanism of action of 1-Ethenylcyclohexan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, affecting their activity and function.
- It can also bind to nucleic acids, influencing gene expression and cellular processes.
-
Pathways Involved
- The exact pathways involved depend on the specific biological context and the target molecules.
- Common pathways include signal transduction, metabolic pathways, and regulatory networks.
Vergleich Mit ähnlichen Verbindungen
1-Ethenylcyclohexan-1-aminehydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar structural features but different functional groups.
Cyclohexanamine: A simpler amine derivative of cyclohexane without the ethenyl group.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group instead of an amine group.
-
Uniqueness
- The presence of both the ethenyl group and the amine group in this compound provides unique reactivity and potential applications.
- Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H16ClN |
|---|---|
Molekulargewicht |
161.67 g/mol |
IUPAC-Name |
1-ethenylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8(9)6-4-3-5-7-8;/h2H,1,3-7,9H2;1H |
InChI-Schlüssel |
MDIVPXYPJFBIMY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCCCC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



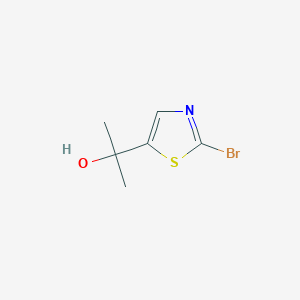
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
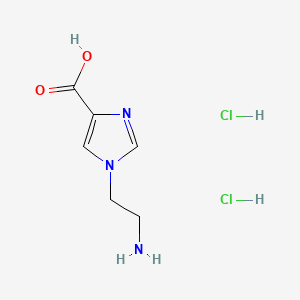
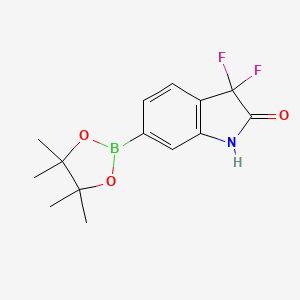
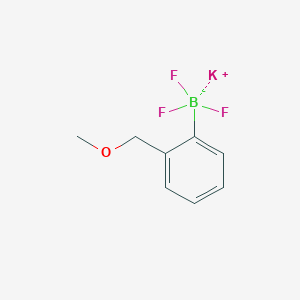
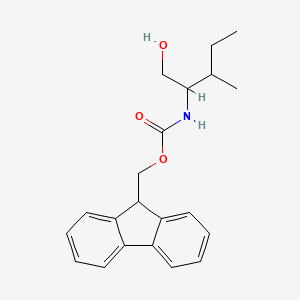
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)


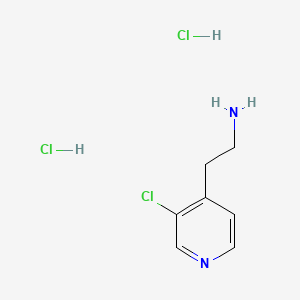

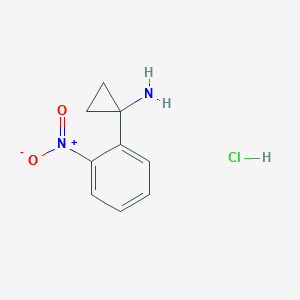
![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
